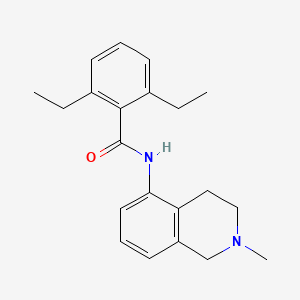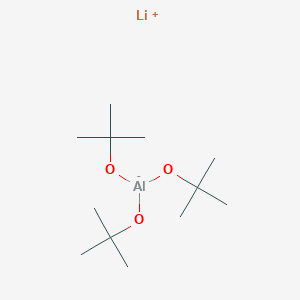
Lithium tri-tert-butoxyaluminum hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent widely used in organic synthesis. It is particularly effective in the selective reduction of aldehydes and ketones in the presence of esters. This compound is known for its high selectivity and stability, making it a valuable reagent in various chemical reactions .
Preparation Methods
The preparation of lithium aluminum-tri-tert-butoxyhydride involves several steps:
Synthesis of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of Lithium Aluminum-tri-tert-butoxyhydride: Lithium aluminum hydride reacts with tert-butanol in ether to yield lithium aluminum-tri-tert-butoxyhydride.
Chemical Reactions Analysis
Lithium tri-tert-butoxyaluminum hydride undergoes various types of chemical reactions:
Reduction: It is primarily used as a reducing agent. .
Reagents and Conditions: Common reagents include imidoyl chlorides and aromatic disulfides.
Major Products: The reduction of aldehydes and ketones results in the formation of alcohols, while the reduction of acyl chlorides produces corresponding alcohols.
Scientific Research Applications
Lithium tri-tert-butoxyaluminum hydride has numerous applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the production of steroidal ketones and other medicinal compounds.
Industry: It is used in the manufacture of ion-permeable synthetic membranes and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of lithium aluminum-tri-tert-butoxyhydride involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable product. The compound’s mild reducing power allows for selective reductions without affecting other functional groups .
Comparison with Similar Compounds
Lithium tri-tert-butoxyaluminum hydride is unique due to its high selectivity and stability. Similar compounds include:
Lithium aluminum hydride: A stronger reducing agent but less selective.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): Another strong reducing agent with different selectivity.
Lithium tri-tert-butoxyaluminodeuteride: A deuterated version used in specific applications.
This compound stands out for its ability to selectively reduce aldehydes and ketones in the presence of esters, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H27AlLiO3 |
|---|---|
Molecular Weight |
253.3 g/mol |
InChI |
InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |
InChI Key |
FMSXILLOKUGXFX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


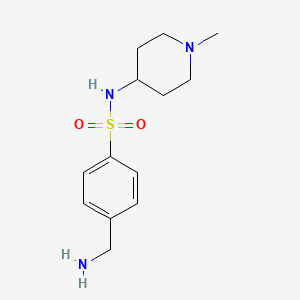
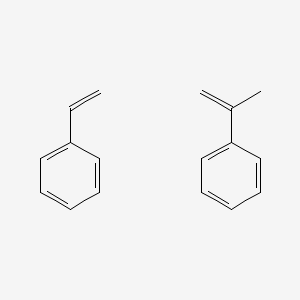
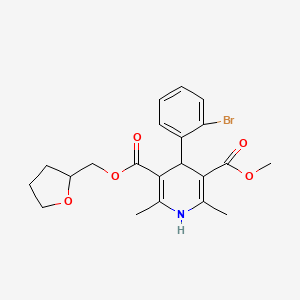

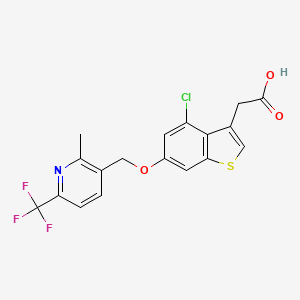
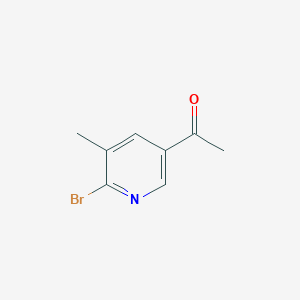
![1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B8793960.png)
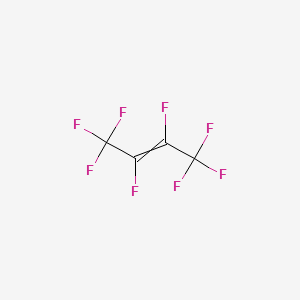
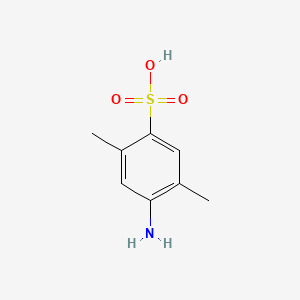
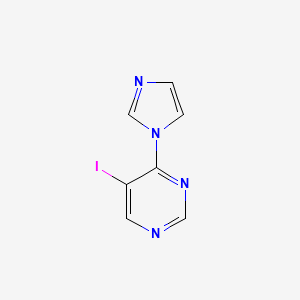
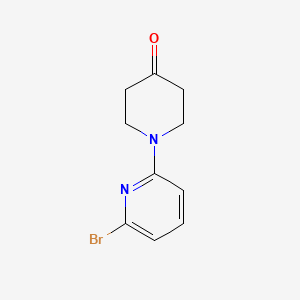
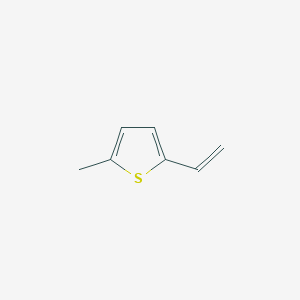
![2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8794009.png)
